REACTION_CXSMILES
|
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[F:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[C:16]([CH:18]=O)=O>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:18]=[C:16]([C:10]2[CH:11]=[CH:12][C:13]([F:15])=[CH:14][C:9]=2[F:8])[N:4]=1 |f:1.2|
|
Name
|
methyl hydrazinecarbimidothioate
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=N)SC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.FC1=C(C=CC(=C1)F)C(=O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the general procedure of Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=NC=C(N1)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |